3-[2-(Trifluoromethyl)phenyl]oxolan-3-ol
Description
3-[2-(Trifluoromethyl)phenyl]oxolan-3-ol is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a hydroxyl group and a 2-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, which enhances lipophilicity and metabolic stability, making such compounds of interest in medicinal chemistry and agrochemical development .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-4-2-1-3-8(9)10(15)5-6-16-7-10/h1-4,15H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYATMNVADTHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=CC=CC=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in the Oxolan-3-ol Family
The following compounds share the oxolan-3-ol core but differ in aryl substituents, influencing their physicochemical and biological properties:
Key Observations :
- Bioactivity Clues: Compounds with hydroxylated aromatic systems (e.g., phenolic derivatives in ) exhibit anti-inflammatory activity, suggesting that the hydroxyl group in oxolan-3-ol derivatives may contribute to similar biological interactions .
Heterocyclic Derivatives with Trifluoromethylphenyl Moieties
describes carboxhydrazides containing a 3-(trifluoromethyl)phenyl group fused to a furo[3,2-b]pyrrole system. Although structurally distinct from the oxolan-3-ol core, these compounds demonstrate moderate inhibitory effects on photosynthetic electron transport (PET) in spinach chloroplasts, with IC₅₀ values ranging from 10–50 μM for the most active derivatives (e.g., compounds 6a–6e) . This highlights the role of the -CF₃ group in enhancing bioactivity, possibly through improved membrane permeability or target binding.
Comparison Table :
Fluorinated Oxolane Derivatives
and describe fluorinated oxolane derivatives such as (3S)-3-fluorotetrahydro-3-furanmethanol. These compounds lack the aryl substituent but feature fluorine directly on the oxolane ring, which alters electronic and steric properties:
| Compound Name | Fluorine Position | Functional Groups | Key Differences vs. Target Compound |
|---|---|---|---|
| (3S)-3-fluorotetrahydro-3-furanmethanol | 3-position | -CH₂OH, -F | No aryl group; higher polarity |
| Target Compound | N/A | -OH, -CF₃-Ph | Aromatic moiety enhances lipophilicity |
Impact of Fluorine :
Research Findings and Implications
- Agrochemical Potential: The -CF₃ group is prevalent in pesticidal agents (e.g., furyloxyfen in ), suggesting that this compound could be explored for herbicidal or fungicidal activity .
- Medicinal Chemistry: Hydroxyl-containing aromatic compounds (e.g., ’s compound 2, IC₅₀ = 17.00 μM for NO inhibition) indicate that the target compound’s hydroxyl group may synergize with -CF₃ for anti-inflammatory or antioxidant applications .
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